N-[1-(benzylamino)-2,2-dichloroethyl]benzamide
Overview
Description
N-[1-(benzylamino)-2,2-dichloroethyl]benzamide is a chemical compound with the molecular formula C16H16Cl2N2O and a molecular weight of 323.225 g/mol . It is known for its unique structure, which includes a benzylamino group and two chlorine atoms attached to an ethyl chain, linked to a benzamide moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzylamino)-2,2-dichloroethyl]benzamide typically involves the reaction of benzylamine with 2,2-dichloroethylbenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzylamino)-2,2-dichloroethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzylamino group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of imines or nitro compounds.
Reduction: Formation of secondary amines.
Hydrolysis: Formation of benzoic acid and benzylamine.
Scientific Research Applications
N-[1-(benzylamino)-2,2-dichloroethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(benzylamino)-2,2-dichloroethyl]benzamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The dichloroethyl group may enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Similar structure but with a naphthalene sulfonamide group.
2-(dibenzylamino)benzamide: Contains a dibenzylamino group instead of a benzylamino group.
Uniqueness
N-[1-(benzylamino)-2,2-dichloroethyl]benzamide is unique due to its dichloroethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[1-(benzylamino)-2,2-dichloroethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c17-14(18)15(19-11-12-7-3-1-4-8-12)20-16(21)13-9-5-2-6-10-13/h1-10,14-15,19H,11H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSBJGSYFAQXKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C(Cl)Cl)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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